molecular formula C19H14ClIN2OS B4672378 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide

Cat. No. B4672378
M. Wt: 480.7 g/mol
InChI Key: PYEBNXJWNJFMMK-UHFFFAOYSA-N
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Description

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide, commonly known as CIAPIN1, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer therapy. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of CIAPIN1 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell proliferation, survival, and migration, and their dysregulation is commonly observed in cancer cells. CIAPIN1 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
CIAPIN1 has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of enzymes involved in cell proliferation, such as cyclin-dependent kinases and DNA polymerases. Additionally, CIAPIN1 has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. Physiologically, CIAPIN1 has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using CIAPIN1 in lab experiments is its specificity towards cancer cells. It has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. Additionally, CIAPIN1 has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, which could potentially reduce the dosage required for effective treatment. However, one limitation of using CIAPIN1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CIAPIN1. One area of interest is the development of more efficient synthesis methods to increase the yield of CIAPIN1. Additionally, further studies are needed to fully understand the mechanism of action of CIAPIN1 and its effects on different signaling pathways. Furthermore, more studies are needed to investigate the potential of CIAPIN1 in combination therapy with other cancer drugs. Finally, more studies are needed to investigate the potential of CIAPIN1 in vivo and its effects on tumor growth and metastasis.

Scientific Research Applications

CIAPIN1 has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CIAPIN1 has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. Furthermore, CIAPIN1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClIN2OS/c20-16-11-14(21)8-9-17(16)22-19(25)23-18(24)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEBNXJWNJFMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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